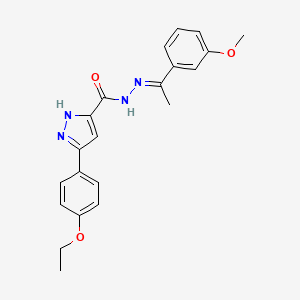
(E)-3-(4-ethoxyphenyl)-N'-(1-(3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-ethoxyphenyl)-N'-(1-(3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-ethoxyphenyl)-N'-(1-(3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the condensation of 4-ethoxybenzaldehyde and 3-methoxyacetophenone with hydrazine derivatives, leading to the formation of the pyrazole ring. Various methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction time.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacteria and fungi. For instance, it has been tested against Escherichia coli, Staphylococcus aureus, and Candida albicans with promising results, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It acts as a selective COX-2 inhibitor, which is crucial in managing inflammation-related disorders. The inhibition of COX-2 activity suggests that this compound could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, which are critical for cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to cultures of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potent antimicrobial properties.
Case Study 2: Anti-inflammatory Action
A study evaluating the anti-inflammatory effects used a carrageenan-induced paw edema model in rats. The administration of the compound at doses of 10 mg/kg resulted in a significant reduction in paw swelling compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-17-10-8-15(9-11-17)19-13-20(24-23-19)21(26)25-22-14(2)16-6-5-7-18(12-16)27-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDMVUWCLNNQEH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













